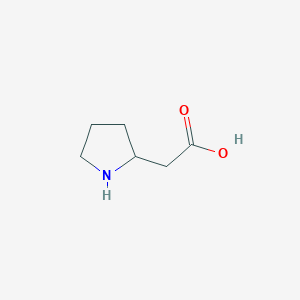

2-Pyrrolidineacetic acid

Descripción general

Descripción

It was isolated from Melampodium divaricatum; a new GABA-uptake inhibitor derived from proline.

2-Pyrrolidineacetic acid, also known as homoproline, belongs to the class of organic compounds known as pyrrolidines. Pyrrolidines are compounds containing a pyrrolidine ring, which is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms. This compound is soluble (in water) and a weakly acidic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in tea. This makes this compound a potential biomarker for the consumption of this food product.

Mecanismo De Acción

Target of Action

2-(Pyrrolidin-2-yl)acetic acid, also known as 2-Pyrrolidineacetic acid or (+/-)-Homoproline, is a compound characterized by the pyrrolidine ring . The pyrrolidine ring is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have bioactive molecules with target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

It’s known that pyrrolidine derivatives have been used in the synthesis of various alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. They are produced by a large variety of organisms, including bacteria, fungi, plants, and animals, and are part of the group of natural products (also called secondary metabolites).

Pharmacokinetics

The physicochemical parameters of pyrrolidine have been compared with the parent aromatic pyrrole and cyclopentane , which could potentially influence its ADME properties.

Result of Action

It’s known that pyrrolidine derivatives have diverse biological activities .

Actividad Biológica

2-Pyrrolidineacetic acid, also known as homoproline, is a pyrrolidine derivative that has garnered attention for its diverse biological activities. This compound, with the chemical formula C₅H₉NO₂, is primarily recognized for its potential roles in various biochemical pathways and its implications in health-related studies.

This compound is characterized by a five-membered saturated ring containing one nitrogen atom and four carbon atoms. It is soluble in water and exhibits weak acidity, indicated by its pKa values. The compound is primarily located in the cytoplasm of cells and can also be found in dietary sources such as tea.

The mechanism of action for this compound involves its interaction with various biological targets. It has been noted as a GABA-uptake inhibitor, which suggests potential neuroactive properties. The pyrrolidine ring is crucial for its bioactivity, influencing its interactions with specific receptors and enzymes.

1. Metabolomic Studies

Recent research has highlighted the role of this compound in distinguishing between patient populations in clinical settings. For instance, a study involving saliva metabolomics identified this compound as a significant biomarker that could separate COVID-19 inpatients from outpatients when combined with serum biomarkers like chitinase 3-like-1 (CHI3L1) . This suggests that this compound may play a role in inflammatory responses related to viral infections.

2. Oral Health Indicators

A cohort study focused on periodontitis revealed that elevated levels of this compound in saliva were associated with an increased risk of tooth loss over five years. This finding indicates that the compound may reflect oral dysbiosis and could serve as a non-invasive marker for periodontal disease progression .

Data Table: Summary of Biological Activities

Case Study: COVID-19 Patient Stratification

In a study analyzing the salivary metabolome of COVID-19 patients, researchers found that this compound was among the metabolites that significantly correlated with disease severity and hospitalization needs. This highlights its potential role as a biomarker in infectious diseases .

Case Study: Periodontitis and Tooth Loss

A comprehensive analysis of saliva metabolites linked to oral health revealed that this compound was consistently associated with multiple oral health variables and future tooth loss, indicating its relevance in dental research and potential clinical applications .

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Synthesis : 2-Pyrrolidineacetic acid serves as a crucial building block in the synthesis of complex organic molecules, facilitating the development of new chemical entities in medicinal chemistry.

Biology

- Biological Activity : The compound has been studied for its role in biological systems, particularly as a precursor to bioactive compounds. Its structural similarity to β-homoproline suggests potential interactions with enzymes involved in collagen synthesis and neurotransmitter modulation.

Medicine

- Therapeutic Potential : Investigated for neuroprotective effects, this compound may help treat neurodegenerative diseases by protecting neuronal cells from oxidative stress. It has shown promise in modulating neurotransmitter systems, particularly acetylcholine and glutamate pathways, which are essential for cognitive function .

Neuroprotection in Animal Models

In vivo studies have demonstrated that treatment with this compound reduces neuronal death and improves cognitive function in models of Alzheimer's disease. These findings support its potential as a therapeutic agent for neurodegenerative conditions.

Metabolomics in COVID-19 Patients

A study analyzed saliva metabolomics in COVID-19 patients, revealing that this compound could distinguish between hospitalized patients and outpatients when combined with serum inflammatory markers like CHI3L1. This suggests its utility as a biomarker for disease severity .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Building block for organic synthesis | Facilitates development of new chemical entities |

| Biology | Precursor to bioactive compounds | Modulates neurotransmitter systems |

| Medicine | Neuroprotective agent | Reduces oxidative stress; improves cognitive function |

| Metabolomics | Biomarker for COVID-19 severity | Distinguishes between inpatient and outpatient cohorts |

Future Research Directions

Further investigation is warranted to elucidate the detailed mechanisms underlying the biological activities of this compound. Key areas include:

- Mechanistic Studies : Understanding molecular interactions at a deeper level.

- Clinical Trials : Assessing efficacy and safety in human populations.

Propiedades

IUPAC Name |

2-pyrrolidin-2-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c8-6(9)4-5-2-1-3-7-5/h5,7H,1-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADSALMJPJUKESW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70972301 | |

| Record name | (Pyrrolidin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70972301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56879-46-0 | |

| Record name | Homoproline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056879460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Pyrrolidin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70972301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HOMOPROLINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7315YL6ZG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-pyrrolidineacetic acid?

A1: The molecular formula of this compound is C6H11NO2, and its molecular weight is 129.16 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Researchers commonly employ NMR (1H NMR and 13C NMR) and MS (Mass Spectrometry) techniques to characterize the structure of this compound. These techniques provide information about the compound's connectivity, functional groups, and molecular weight. [, , , ]

Q3: What are some common synthetic approaches for producing this compound?

A3: Several methods have been developed to synthesize this compound. These include starting from enantiomeric Z-prolines using the Arndt-Eistert process [, ], Claisen rearrangement of allyl esters followed by transformations [], and asymmetric hydrogenation of cyclic β-acylamino-alkenoates [].

Q4: Can you elaborate on the Arndt-Eistert process for synthesizing this compound and its stereochemical implications?

A4: The Arndt-Eistert process starts with enantiomeric Z-prolines and involves converting them to diazomethyl ketones, followed by a Wolff rearrangement. This rearrangement is stereochemically significant as it proceeds with strict retention of configuration, leading to optically pure enantiomers of this compound. [, ]

Q5: What are some interesting derivatives of this compound that have been synthesized?

A5: Researchers have synthesized various derivatives of this compound, including fluorinated cyclic β(3)-amino acid derivatives [], (3S,4R)-3,4-dihydroxy-N-alkyl-l-homoprolines [], α-cyclopropyl-β-homoprolines [], and phosphorus analogues of homoproline. [, ]

Q6: What is the significance of the synthesis of (3S,4R)-3,4-dihydroxy-N-alkyl-l-homoprolines?

A6: This synthesis is significant because it represents the first reported method for obtaining these specific diastereomers. The researchers achieved this through a two-step strategy involving d-glucose as the starting material and provided a detailed computational study of the reaction mechanism. []

Q7: What natural sources have been identified as containing this compound?

A7: this compound has been found in Arnica species, Tussilago farfara, Cimicifuga racemosa (black cohosh) roots, and the marine sponge Neamphius huxleyi. [, , , ]

Q8: What biological activities have been associated with this compound and its derivatives?

A8: While this compound itself might not possess potent biological activity, its presence alongside other bioactive compounds like pyrrolizidine alkaloids in plants suggests potential synergistic effects. [, , ] Derivatives of this compound, incorporated into peptides, have shown potential as bradykinin B(2) receptor antagonists [], HIV inhibitors [], and dipeptidyl peptidase IV inhibitors. []

Q9: How does the incorporation of this compound into peptides affect their biological activity?

A9: Incorporating this compound, a proline analogue, can influence peptide conformation and flexibility, impacting their interaction with target molecules. For instance, replacing proline with this compound in a heptapeptide chloride ion transporter altered its properties and ionophoretic efficacy. []

Q10: Has this compound been explored for its potential in organocatalysis?

A10: While not explicitly explored in the provided research, the dimerization of a cyclopropanated pyrrole derivative led to a bis-β-homoproline structure. [] This structure holds potential as an organocatalyst, although further investigation into its enantioselective synthesis and catalytic activity is required. []

Q11: What is the significance of the co-occurrence of this compound with pyrrolizidine alkaloids?

A11: The co-occurrence of this compound with pyrrolizidine alkaloids like tussilagine and integerrimine in plants like Arnica species and Tussilago farfara is noteworthy. [, , ] While the exact ecological role of this co-occurrence is yet to be fully elucidated, it suggests a potential biosynthetic link and possible synergistic effects on plant physiology or interactions with other organisms.

Q12: Is there information available regarding the material compatibility and stability of this compound under various conditions?

A12: The provided research papers primarily focus on the synthesis and biological activities of this compound and its derivatives, without delving into its material compatibility and stability under various conditions. Further research is needed in this area.

Q13: What is known about the dissolution and solubility of this compound in various media, and how do these factors impact its bioavailability and efficacy?

A13: The provided research papers do not provide specific details about the dissolution and solubility profiles of this compound in different media. Investigating these properties would be crucial for understanding its bioavailability and potential for various applications.

Q14: What safety and toxicological data are available for this compound and its derivatives?

A14: The provided research papers do not offer comprehensive data on the toxicology of this compound. Given its presence in plants used in traditional medicine, understanding its potential toxicity and long-term effects warrants further investigation.

Q15: How has computational chemistry contributed to the study of this compound?

A17: Computational chemistry played a crucial role in understanding the reaction mechanisms and stereochemistry involved in synthesizing this compound derivatives. For instance, in the synthesis of (3S,4R)-dihydroxy-N-alkyl-l-homoprolines, computational studies explained the equilibrium between l-homoprolines and their bicyclic counterparts under acidic and basic conditions. []

Q16: Have QSAR (Quantitative Structure-Activity Relationship) models been developed for this compound derivatives?

A18: While the provided research does not mention specific QSAR models for this compound derivatives, structure-activity relationship studies on analogues of bradykinin [], where this compound was incorporated, highlight the impact of structural modifications on biological activity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.